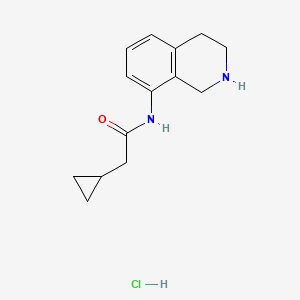![molecular formula C12H22N2O6 B13577240 2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid](/img/structure/B13577240.png)
2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid is a compound with the molecular formula C12H21NO7. It is known for its use in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making this compound valuable in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid typically involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The compound itself is stable under oxidative and reductive conditions, but the Boc group can be sensitive to strong oxidizing agents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Protection: Di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or DMAP in acetonitrile.
Major Products Formed
The major product formed from the deprotection of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid is the free amine, which can then undergo further chemical transformations .
Scientific Research Applications
2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid involves the protection of amino groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable intermediate. Deprotection occurs through protonation of the carbonyl oxygen, leading to the elimination of the tert-butyl group and formation of the free amine .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Bis({[(tert-butoxy)carbonyl]amino})acetic acid is unique due to its stability and ease of deprotection under mild conditions. The tert-butoxycarbonyl group provides a balance between stability and reactivity, making it a preferred choice for protecting amino groups in various chemical processes .
Properties
Molecular Formula |
C12H22N2O6 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
2,2-bis[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H22N2O6/c1-11(2,3)19-9(17)13-7(8(15)16)14-10(18)20-12(4,5)6/h7H,1-6H3,(H,13,17)(H,14,18)(H,15,16) |
InChI Key |
MZXVITVTMTVTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


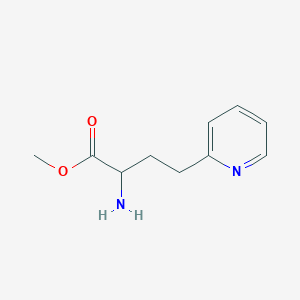
![Methyl 2-(6-azaspiro[3.4]octan-2-yl)acetate](/img/structure/B13577170.png)
![4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol](/img/structure/B13577178.png)
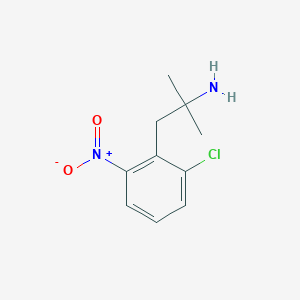
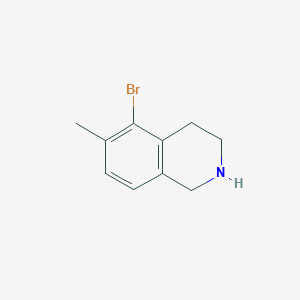
![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13577196.png)
![Tert-butyl 4-oxo-2-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13577225.png)
![N-[1-(propan-2-yl)piperidin-4-yl]-2-(pyridin-3-yl)quinazolin-4-amine](/img/structure/B13577245.png)
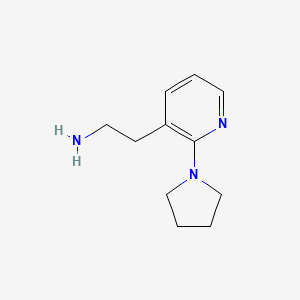
![5-Methyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13577253.png)
![2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13577256.png)
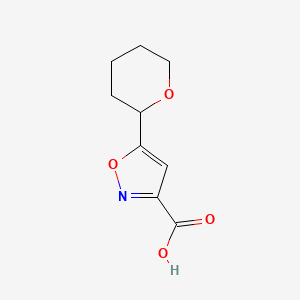
![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)
